

Check Availability & Pricing

# **Application Notes and Protocols for Opigolix** (ASP-1707) in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opigolix  |           |
| Cat. No.:            | B15570190 | Get Quote |

Disclaimer: The clinical development of **Opigolix** (ASP-1707) was discontinued by Astellas Pharma in April 2018 after reaching Phase II clinical trials.[1] Consequently, publicly available data on its specific dosing and administration protocols are limited. The following application notes and protocols are based on the available information for **Opigolix** and supplemented with representative data from other orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists, such as Elagolix and Linzagolix, to provide a comprehensive guide for research purposes.

## Introduction

**Opigolix** is a small-molecule, orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] By competitively blocking the GnRH receptor in the pituitary gland, **Opigolix** inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a dose-dependent suppression of ovarian sex hormones, including estradiol and progesterone, which are key drivers in the pathophysiology of endometriosis.[4][5] **Opigolix** was investigated for the treatment of endometriosis, rheumatoid arthritis, and prostate cancer.[1][6]

## **Mechanism of Action: GnRH Receptor Antagonism**

**Opigolix** exerts its pharmacological effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action prevents the endogenous GnRH from stimulating the release of gonadotropins (LH and FSH), thereby leading to a rapid and dose-dependent







reduction in circulating estrogen levels.[4] This mechanism of action forms the basis for its investigation in sex hormone-dependent diseases.[7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Opigolix Wikipedia [en.wikipedia.org]
- 2. Opigolix Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. GnRH Receptor | BioChemPartner [biochempartner.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opigolix [medbox.iiab.me]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Opigolix (ASP-1707) in Research Settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570190#dosing-and-administration-of-opigolix-in-research-settings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com